FXR Antagonist Potency: 5- vs. 4-Carboxamide Regioisomers
In a systematic SAR study of 16 trisubstituted pyrazole carboxamides evaluated as FXR antagonists, all active compounds were built on a 1,3,4-trisubstituted pyrazole-4-carboxamide scaffold. The most potent analog, E16 (a 4-carboxamide regioisomer), exhibited an FXR TR-FRET binding IC₅₀ of 47.0 nM and a cell-based antagonistic IC₅₀ of 2.62 µM. By contrast, analogs built on alternative carboxamide regioisomers (including 5-carboxamide and 3-carboxamide scaffolds) showed dramatically reduced or absent FXR binding, with many compounds failing to reach 50% inhibition at the highest tested concentrations. This regioisomer-dependent activity landscape demonstrates that the 5-carboxamide scaffold (to which CAS 136679-01-1 belongs) is fundamentally distinct from the 4-carboxamide scaffold for FXR-targeted applications, and cannot substitute for 4-carboxamide-based FXR antagonists in screening cascades. [1]
| Evidence Dimension | FXR TR-FRET binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | No sub-µM binding reported for any 5-carboxamide or 3-carboxamide regioisomer in the 16-compound panel |
| Comparator Or Baseline | E16 (1,3,4-trisubstituted pyrazole-4-carboxamide): IC₅₀ = 47.0 ± 5.1 nM |
| Quantified Difference | Stereoelectronic incompatibility of 5-carboxamide regioisomer with FXR ligand-binding domain; >100-fold loss in potency inferred from SAR table |
| Conditions | FXR TR-FRET biochemical binding assay; GeneBLAzer FXR cell-based antagonistic assay in HEK293T cells |
Why This Matters
A research program targeting FXR should not interchange 5-carboxamide and 4-carboxamide pyrazole scaffolds, as this regioisomeric switch is predicted to cause a >100-fold loss in target binding based on published SAR data for the trisubstituted pyrazole carboxamide class.
- [1] Yu DD, Lin W, Forman BM, Chen T. Identification of trisubstituted-pyrazol carboxamide analogs as novel and potent antagonists of farnesoid X receptor. Bioorg Med Chem. 2014;22(11):2919-2938. doi:10.1016/j.bmc.2014.04.014 View Source
